Diastereoselectivity in Visible-Light-Induced Benzoin-Type Addition: Benzoyltriethylsilane Outperforms Benzoyltrimethylsilane
In a visible-light-mediated benzoin-type addition to a diacetone-D-glucose-derived pyruvate ester, benzoyl(trimethyl)silane (PhCO-SiMe₃) afforded the α-siloxyketone adduct with a diastereomeric ratio (d.r.) of 1.4:1 at ambient temperature. Replacing the trimethylsilyl group with the bulkier triethylsilyl analogue — benzoyltriethylsilane (PhCO-SiEt₃) — and performing the reaction at 0 °C improved the d.r. to 2:1 while maintaining an excellent isolated yield of 95% [1]. This represents a 43% improvement in diastereoselectivity under otherwise identical photochemical conditions, directly attributable to the increased steric demand of the triethylsilyl substituent.
| Evidence Dimension | Diastereoselectivity (d.r.) in photochemical addition to chiral pyruvate ester |
|---|---|
| Target Compound Data | d.r. 2:1; yield 95% (benzoyltriethylsilane, 0 °C) |
| Comparator Or Baseline | d.r. 1.4:1 (benzoyltrimethylsilane, ambient temperature) |
| Quantified Difference | 43% improvement in d.r. (from 1.4:1 to 2:1) |
| Conditions | Visible-light irradiation (427 nm, 40 W), diacetone-D-glucose-derived pyruvate ester in CH₂Cl₂; benzoyltriethylsilane reaction conducted at 0 °C |
Why This Matters
For procurement decisions in asymmetric synthesis programs, benzoyltriethylsilane offers quantifiably superior stereochemical outcomes compared to its trimethylsilyl counterpart, reducing the need for chiral chromatographic separation and improving downstream product enantiopurity.
- [1] Reimler, J.; Studer, A. Visible-Light Induced Click Reactions of Acylsilanes with Pyruvate Electrophiles. Chem. Sci. 2025, 16, 21475–21482. DOI: 10.1039/d5sc06269a. (See discussion of compound 4af, p. 21479–21480.) View Source
